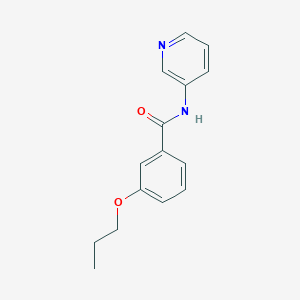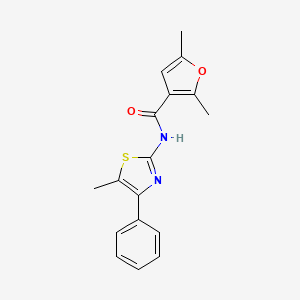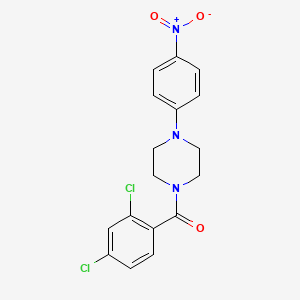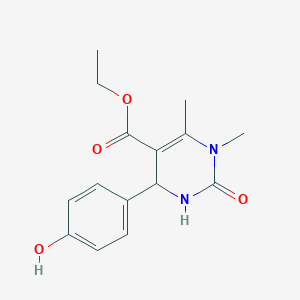
3-propoxy-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propoxy-N-3-pyridinylbenzamide, also known as GNE-7915, is a novel small molecule inhibitor that targets the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. GNE-7915 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders.
Mécanisme D'action
3-propoxy-N-3-pyridinylbenzamide exerts its pharmacological effects by inhibiting NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is an essential cofactor for various cellular processes, including energy production, DNA repair, and gene expression. By inhibiting NAMPT, 3-propoxy-N-3-pyridinylbenzamide reduces the cellular levels of NAD+ and induces cellular stress, leading to cell death in cancer cells and reducing inflammation in inflammatory diseases.
Biochemical and Physiological Effects
3-propoxy-N-3-pyridinylbenzamide has been shown to induce cellular stress and reduce the cellular levels of NAD+, leading to cell death in cancer cells. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
3-propoxy-N-3-pyridinylbenzamide has several advantages for lab experiments, including its potency and selectivity for NAMPT, its ability to induce cellular stress and reduce the cellular levels of NAD+, and its potential therapeutic applications for various diseases. However, 3-propoxy-N-3-pyridinylbenzamide also has some limitations, including its solubility and stability, which may affect its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
Several future directions for research on 3-propoxy-N-3-pyridinylbenzamide include:
1. Clinical trials to evaluate the safety and efficacy of 3-propoxy-N-3-pyridinylbenzamide in humans.
2. Studies to investigate the potential synergistic effects of 3-propoxy-N-3-pyridinylbenzamide with other anticancer agents, such as chemotherapy and radiation therapy.
3. Studies to investigate the potential use of 3-propoxy-N-3-pyridinylbenzamide as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
4. Studies to investigate the potential mechanisms of resistance to 3-propoxy-N-3-pyridinylbenzamide and to develop strategies to overcome resistance.
5. Studies to investigate the potential side effects of 3-propoxy-N-3-pyridinylbenzamide and to develop strategies to minimize side effects.
Conclusion
In conclusion, 3-propoxy-N-3-pyridinylbenzamide is a novel small molecule inhibitor that targets NAMPT and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Further research is needed to evaluate the safety and efficacy of 3-propoxy-N-3-pyridinylbenzamide in humans and to investigate its potential therapeutic applications for other diseases.
Méthodes De Synthèse
The synthesis of 3-propoxy-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-pyridinylboronic acid with 3-bromoanisole to form 3-(3-pyridinyl)anisole, which is then reacted with 4-bromo-2-chlorobenzoyl chloride to form 3-propoxy-N-3-pyridinylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-propoxy-N-3-pyridinylbenzamide has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, 3-propoxy-N-3-pyridinylbenzamide has been shown to inhibit NAD+ biosynthesis and induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, 3-propoxy-N-3-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various preclinical models of inflammatory diseases, including rheumatoid arthritis and colitis.
In metabolic disorders, 3-propoxy-N-3-pyridinylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to reduce hepatic steatosis and improve lipid metabolism in preclinical models of non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
3-propoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-9-19-14-7-3-5-12(10-14)15(18)17-13-6-4-8-16-11-13/h3-8,10-11H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMRFLFXSRXSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(3,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5056407.png)

![5-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-N-isopropyl-2-pyrimidinamine trifluoroacetate](/img/structure/B5056421.png)


![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B5056443.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5056446.png)

![N-(2-cyanophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5056455.png)
![methyl 4-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5056460.png)
![1-[3-(2,5-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5056464.png)
![3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5056467.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B5056478.png)
![N,6-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5056485.png)